4-Ethyl-2,3-dihydro-1H-inden-1-one
Overview
Description
4-Ethyl-2,3-dihydro-1H-inden-1-one is an organic compound belonging to the class of indenones It is characterized by a fused bicyclic structure consisting of a cyclopentanone ring fused to a benzene ring, with an ethyl group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of ethylbenzene with succinic anhydride, followed by cyclization and reduction steps. The reaction conditions typically include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an appropriate solvent like dichloromethane (CH2Cl2). The cyclization step can be facilitated by heating the intermediate product in the presence of a dehydrating agent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-Ethyl-1H-inden-1-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can yield 4-Ethyl-2,3-dihydro-1H-inden-1-ol, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring, using reagents such as halogens (e.g., bromine, chlorine) or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).
Major Products
Oxidation: 4-Ethyl-1H-inden-1-one.
Reduction: 4-Ethyl-2,3-dihydro-1H-inden-1-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Ethyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of novel materials with unique properties.
Medicine: Research has explored its use in drug development, particularly for its potential to interact with biological targets and pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 4-Ethyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, its antimicrobial activity could be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-inden-1-one: Lacks the ethyl group, making it less hydrophobic and potentially altering its reactivity and biological activity.
4-Methyl-2,3-dihydro-1H-inden-1-one: Similar structure but with a methyl group instead of an ethyl group, which can influence its physical and chemical properties.
4-Phenyl-2,3-dihydro-1H-inden-1-one: Contains a phenyl group, significantly increasing its molecular weight and altering its electronic properties.
Uniqueness
4-Ethyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of the ethyl group, which can influence its solubility, reactivity, and interaction with biological targets. This structural feature can make it more suitable for specific applications compared to its analogs.
Properties
IUPAC Name |
4-ethyl-2,3-dihydroinden-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-2-8-4-3-5-10-9(8)6-7-11(10)12/h3-5H,2,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRSBAQYOGCQKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CCC(=O)C2=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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